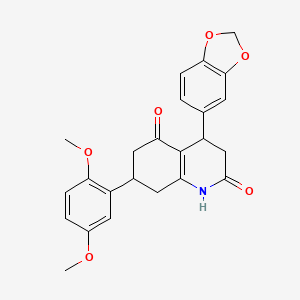

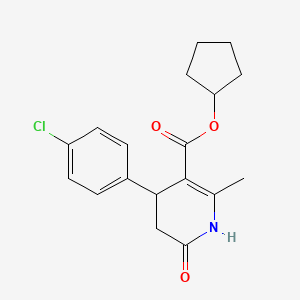

![molecular formula C17H25N3O3 B5553570 N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)

N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide and related structures are synthesized using intermolecular Ugi reactions combining cyclohexyl acetic acid derivatives with aldehydes and isocyanides under mild conditions, resulting in compounds with potential biological activities (Amirani Poor et al., 2018).

Molecular Structure Analysis

The molecular structures of compounds like N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide have been characterized using crystallography and theoretical studies. The spirocyclic framework often exhibits unique conformational characteristics due to the presence of the diazaspiro decane core, influencing their interaction with biological targets (Doi et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes interactions and transformations relevant to their potential biological activity. They can undergo various chemical reactions due to the functional groups attached to the spirocyclic core. The Ugi reaction products, being structurally diverse, allow for further functionalization and exploration of pharmacological properties (Darehkordi et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, can significantly influence their chemical stability and biological activity. The synthesis methods and conditions can affect these properties, contributing to their pharmacological potential and storage requirements (Smith et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for the compounds' roles as potential therapeutic agents. These properties are influenced by the compound’s structure, particularly the electronic environment induced by the diazaspiro and furylmethyl groups (Barlow et al., 1991).

Applications De Recherche Scientifique

Antihypertensive Activity

Research has highlighted the synthesis and evaluation of diazaspirodecanone derivatives, including compounds structurally related to N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide, for their potential antihypertensive activity. The compounds were tested in various models, demonstrating notable antihypertensive effects through mechanisms involving alpha-adrenergic receptor blockade, without significant evidence of beta-adrenergic blocking activity. This suggests their utility in exploring new antihypertensive agents (Caroon et al., 1981).

Antiviral Evaluation

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were designed, synthesized, and evaluated for their antiviral activity. Among these, certain derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of spirothiazolidinone compounds in antiviral drug development (Apaydın et al., 2020).

CGRP Receptor Antagonism

The discovery of MK-3207, a compound based on the diazaspirodecanone structure, as a highly potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist, exemplifies the application of such compounds in the development of new therapies for conditions like migraine. This research underscores the importance of incorporating polar functionality to achieve improved pharmacokinetics (Bell et al., 2010).

Neuroprotective Effects

Compounds based on 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated for their neuroprotective effects, including potent inhibitory action on neural calcium uptake and protection against brain edema and deficits in memory and learning. This research suggests a unique pharmacological profile distinct from known calcium antagonists and highlights potential therapeutic applications for neuroprotective agents (Tóth et al., 1997).

Hepatoprotective Compound

Y-8845, an 8-substituted diazaspirodecane derivative, was investigated for its hepatoprotective effects against various experimental liver injuries. It demonstrated significant protective action, including anti-fibrotic effects in chronic hepatic fibrosis models, suggesting its potential as a hepatoprotective agent (Izumi et al., 1983).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]decan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-18-6-4-17(5-7-18)9-15(21)20(13-17)11-16(22)19(2)10-14-3-8-23-12-14/h3,8,12H,4-7,9-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPNUAMBKZKOEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CC(=O)N(C2)CC(=O)N(C)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

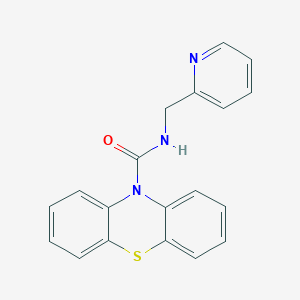

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

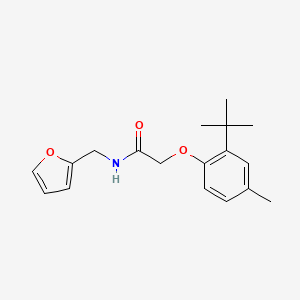

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

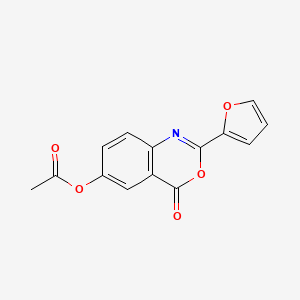

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)